![molecular formula C20H21N3O B7535529 3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B7535529.png)
3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile is a complex organic compound featuring a piperazine ring substituted with a methyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution with Methyl Groups:
Attachment of the Benzonitrile Moiety: The final step involves the acylation of the substituted piperazine with benzonitrile derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for maintaining consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring and piperazine nitrogen atoms can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) for electrophilic substitution, and alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperazine ring is a common motif in many bioactive molecules, making this compound a valuable scaffold for drug design.
Medicine
Medicinally, 3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with central nervous system receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular configurations.
Mechanism of Action
The mechanism of action of 3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzonitrile: Lacks the additional methyl group on the piperazine ring.
3-[3-Methyl-4-phenylpiperazine-1-carbonyl]benzonitrile: Has a phenyl group instead of a methylphenyl group.
3-[3-Methyl-4-(4-methylphenyl)piperazine-1-carbonyl]benzonitrile: The methyl group is positioned differently on the phenyl ring.
Uniqueness
The unique substitution pattern of 3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile provides distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.
Properties
IUPAC Name |
3-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-5-3-8-19(11-15)23-10-9-22(14-16(23)2)20(24)18-7-4-6-17(12-18)13-21/h3-8,11-12,16H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLWWOUQKBHMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-Chlorophenyl)-5-methyl-3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7535449.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535461.png)
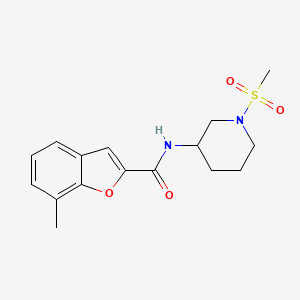
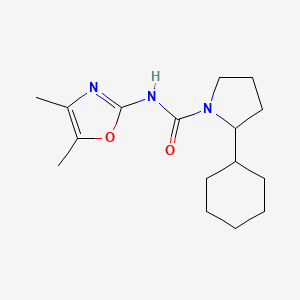
![3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)
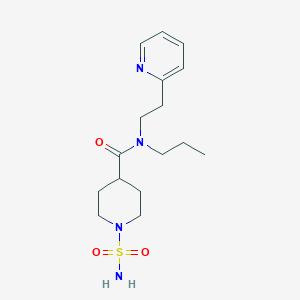
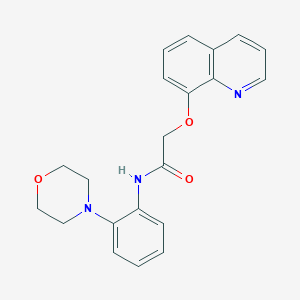
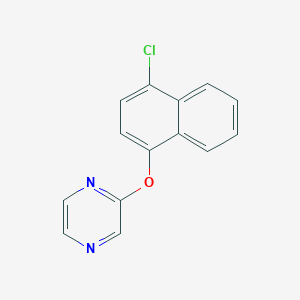
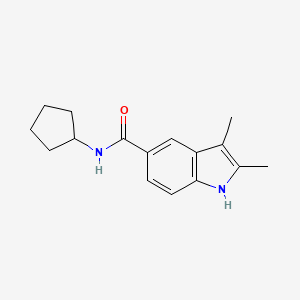
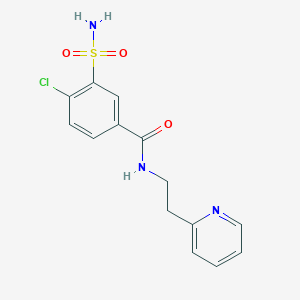
![4-[2-(4,5-Dichloro-6-oxopyridazin-1-yl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7535552.png)
![5-chloro-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535554.png)
![2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide](/img/structure/B7535560.png)
![5-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535563.png)
